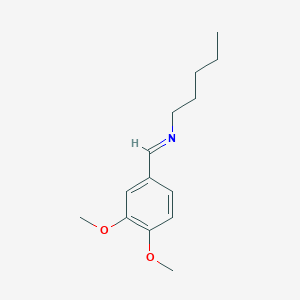![molecular formula C16H23BrO2 B14294775 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one CAS No. 116331-95-4](/img/structure/B14294775.png)
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a bromine atom, an octan-2-yloxy group, and a phenyl ring
Métodos De Preparación
The synthesis of 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde and octan-2-ol.
Reaction Conditions: The hydroxyl group of the benzaldehyde is first converted to an octan-2-yloxy group through an etherification reaction using octan-2-ol in the presence of an acid catalyst.
Formation of the Ketone: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Aplicaciones Científicas De Investigación
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the design of haptens for the screening of specific antibodies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the octan-2-yloxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one can be compared with other similar compounds such as:
2-Bromo-1-{4-hydroxy-3-(hydroxymethyl)phenyl}ethan-1-one: Similar structure but with different substituents on the phenyl ring.
1-{4-[(3-Bromo-2-hydroxy)phenyl]ethan-1-one}: Another brominated phenyl ethanone with different functional groups.
These comparisons highlight the unique features of this compound, such as the presence of the octan-2-yloxy group, which can influence its reactivity and applications.
Propiedades
Número CAS |
116331-95-4 |
|---|---|
Fórmula molecular |
C16H23BrO2 |
Peso molecular |
327.26 g/mol |
Nombre IUPAC |
1-(3-bromo-4-octan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C16H23BrO2/c1-4-5-6-7-8-12(2)19-16-10-9-14(13(3)18)11-15(16)17/h9-12H,4-8H2,1-3H3 |
Clave InChI |
BECFMKUPTVLDKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC1=C(C=C(C=C1)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
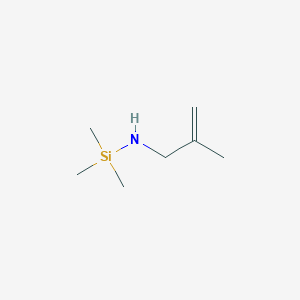
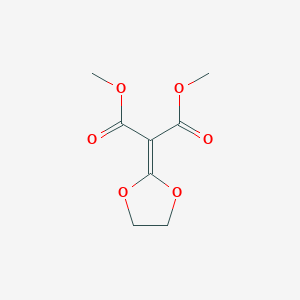
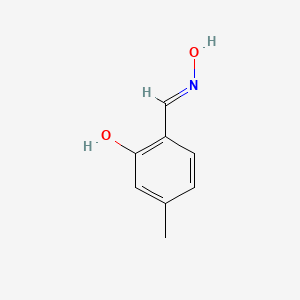
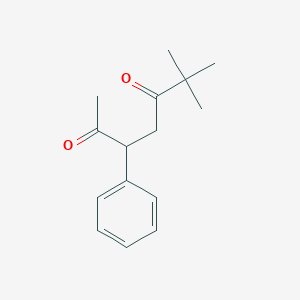
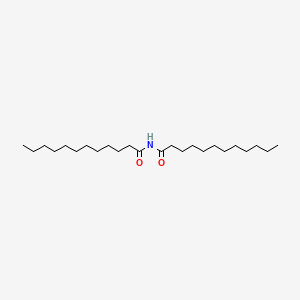
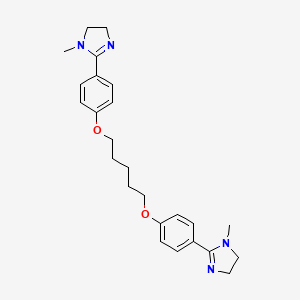
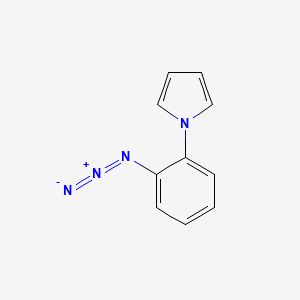
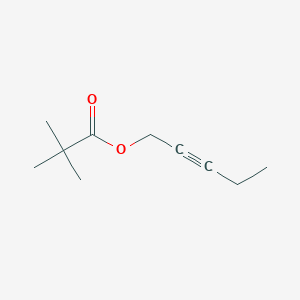
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
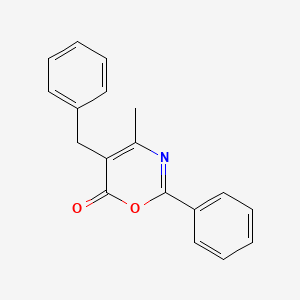
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
